2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-9-4-3-5-10(6-9)7-21-12-13(18-16(21)25-8-11(17)22)20(2)15(24)19-14(12)23/h3-6H,7-8H2,1-2H3,(H2,17,22)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUNVIDUOQMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)N)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the adrenergic and GABA-ergic neurotransmission systems in the brain. These systems play crucial roles in regulating mood and behavior.
Mode of Action
The compound exhibits a stimulatory action on the adrenergic system and an inhibitory action on the GABA-ergic system . At a dose of 12 mg/kg, it also produces an activating effect on the serotoninergic system and alters the activity of the cholinergic system.
Biochemical Pathways
The compound affects the serotoninergic, adrenergic, and GABA-ergic pathways . These pathways are involved in mood regulation and the response to stress.
Pharmacokinetics
It has been found to exhibit low toxicity and pronounced antidepressant activity upon single and long-term administration.
Result of Action
The compound’s action results in altered neurotransmission , leading to changes in mood and behavior. It is particularly promising for use with depression associated with decreased activity of the serotoninergic system without side effects on the dopaminergic and cholinergic systems.
Biological Activity
The compound 2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a purine base modified with a thioacetamide group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
- Anti-inflammatory Effects : It may possess properties that reduce inflammation through modulation of signaling pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Inhibition of Kinases : The compound is believed to inhibit receptor tyrosine kinases, such as VEGFR-2, which plays a crucial role in angiogenesis. In vitro studies have reported an IC50 value of approximately 1.46 µM for VEGFR-2 inhibition .
- Cell Cycle Regulation : It may affect cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to reduced proliferation in cancer cells .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.87 | CDK inhibition |
| HCT116 | 1.70 | VEGFR-2 inhibition |
| A375 | 0.55 | Induction of apoptosis |
These results indicate that the compound exhibits potent antiproliferative activity across different cancer types.
In Vivo Studies
In vivo efficacy studies using animal models have shown promising results regarding tumor growth reduction. For instance:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of purines, including the target compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds similar to 2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide have been shown to inhibit the activity of aldose reductase and other kinases involved in tumor growth .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of aldehyde dehydrogenases (ALDHs), which are important in metabolizing reactive aldehydes and have implications in various diseases including cancer and neurodegenerative disorders. The inhibition of ALDHs can lead to increased levels of toxic aldehydes within cells, promoting apoptosis in cancer cells .
Antimicrobial Properties
The structure of the compound suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that purine derivatives can exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of specific enzymes by these compounds may help reduce oxidative stress and inflammation in neuronal tissues .
Case Study 1: Anticancer Efficacy
A study published in Nature Communications highlighted the efficacy of a closely related purine derivative against breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration at micromolar concentrations. The results indicated a promising pathway for developing new anticancer therapies based on purine analogs .
Case Study 2: Enzyme Inhibition Mechanism
Research featured in the Journal of Medicinal Chemistry detailed the mechanism by which similar compounds inhibit ALDHs. The study utilized kinetic assays to demonstrate that these compounds form reversible covalent adducts with the catalytic cysteine residue of ALDH enzymes, effectively blocking their activity and leading to enhanced cytotoxicity in cancer cells .
Q & A
Q. What are the critical steps in synthesizing 2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, and how is purity ensured?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Step 1 : Formation of the purinone core via cyclization under controlled pH and temperature (e.g., 60–80°C in DMF).
- Step 2 : Thioether linkage introduction using a mercaptoacetamide derivative.
- Step 3 : Final purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) .
Purity is validated using NMR (1H/13C) for structural confirmation and HPLC (≥95% purity threshold) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of substitutions (e.g., methylbenzyl group at position 7) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects impurities (e.g., using C18 columns, UV detection at 254 nm) .
Q. How can researchers design preliminary in vitro assays to evaluate biological activity?
- Methodological Answer :
- Dose-Response Studies : Test concentrations (e.g., 1–100 µM) in cell lines (e.g., cancer, microbial strains).
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
- Endpoint Assays : Use MTT for viability or fluorescence-based assays for enzyme inhibition (e.g., kinase targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction rates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 hr) .
- Real-Time Monitoring : Employ TLC or in-situ IR to track intermediate formation .
Q. What strategies resolve discrepancies in purity assessments between HPLC and TLC?
- Methodological Answer :
- Method Validation : Cross-validate using LC-MS to correlate retention times with mass data.
- Impurity Profiling : Isolate unknown peaks via preparative HPLC and characterize via NMR .
- Statistical Analysis : Apply ANOVA to compare inter-method variability (p < 0.05 significance) .
Q. How does this compound’s mechanism align with existing pharmacological frameworks (e.g., purinergic signaling)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with adenosine receptors (e.g., A2A).
- Functional Assays : Measure cAMP levels in HEK293 cells transfected with receptor constructs.
- Theoretical Linkage : Corrogate data with purine analog frameworks (e.g., theophylline derivatives) .
Q. What experimental design principles apply to environmental fate studies of this compound?
- Methodological Answer :
- Compartmental Analysis : Use OECD 308 guidelines to assess biodegradation in water/soil matrices.
- Ecotoxicity Testing : Conduct Daphnia magna assays (LC50 determination) .
- Longitudinal Studies : Monitor photodegradation under UV light (λ = 254 nm) with LC-MS/MS quantification .
Data Contradiction & Theoretical Analysis
Q. How to interpret conflicting bioactivity data across different assay models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models.
- Confounder Control : Adjust for variables like cell passage number or serum batch effects .
- Pathway Enrichment : Use KEGG/GO databases to identify conserved targets (e.g., apoptosis pathways) .
Q. What theoretical frameworks guide the study of its metabolic stability?
- Methodological Answer :
- In Silico Prediction : Apply ADMET Predictor™ for CYP450 metabolism likelihood.
- In Vitro Validation : Use liver microsomes (human/rat) with NADPH cofactor and LC-MS metabolite profiling .
- Conceptual Basis : Align with the "Lipinski Rule of Five" for drug-likeness assessment .
Experimental Design & Replication
Q. How to ensure reproducibility in multi-lab studies of this compound?
- Methodological Answer :
- Standardized Protocols : Provide SOPs for synthesis (e.g., molar ratios, drying times) .
- Blinded Analysis : Use third-party labs for bioactivity validation.
- Data Sharing : Publish raw NMR/HPLC files in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
